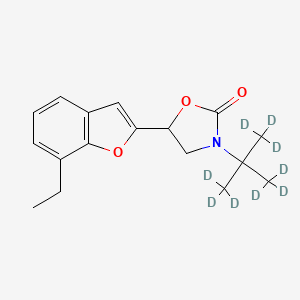
rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 296.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, with the CAS number 1076199-68-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C17H21D9NO3, with a molecular weight of approximately 296.41 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H21D9NO3 |
| Molecular Weight | 296.41 g/mol |
| CAS Number | 1076199-68-2 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds in the oxazolidinone class have shown significant bactericidal effects against various bacterial strains. For instance, studies have highlighted their effectiveness against Staphylococcus spp., with minimum inhibitory concentrations (MIC) reported as low as 3.91 µg/mL for certain derivatives .
- Cytotoxicity : The cytotoxic effects of oxazolidinones are notable in cancer cell lines. In vitro studies have demonstrated that some derivatives can stimulate cell viability in normal cell lines while exhibiting selective toxicity towards cancer cells .
- Modulation of Immune Response : Recent patents have suggested that benzofuran derivatives, including those related to this compound, may act as modulators of immune responses, particularly in cancer treatment by reactivating the immune system within tumors .
Case Studies and Research Findings
Study on Antimicrobial Properties :
A study conducted on various oxazolidinones revealed that these compounds not only inhibited bacterial growth but also displayed low cytotoxicity against normal cell lines (L929). The results indicated that while some compounds showed significant activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria was comparatively weaker .
Cytotoxicity Evaluation :
In a detailed cytotoxicity evaluation involving several oxazolidinone derivatives, it was found that specific concentrations led to increased cell viability in A549 and HepG2 cells, suggesting potential therapeutic applications in oncology . The following table summarizes the cytotoxicity results:
| Compound | Dose (µM) | Cell Viability After 24h (%) | Cell Viability After 48h (%) |
|---|---|---|---|
| 24 | 200 | 75 | 83 |
| 25 | 100 | 84 | 90 |
| 29 | 50 | 94 | 102 |
Propiedades
IUPAC Name |
5-(7-ethyl-1-benzofuran-2-yl)-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3/i2D3,3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBZKJVAYVKSL-WVZRYRIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














